molecular formula C16H11N3O2S B2949341 (Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide CAS No. 941993-90-4

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide

Cat. No.: B2949341
CAS No.: 941993-90-4
M. Wt: 309.34
InChI Key: IZVOFYXREURUTP-VLGSPTGOSA-N
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Description

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide is a heterocyclic compound featuring a naphtho[1,2-d]thiazole core fused with an isoxazole-carboxamide moiety. The Z-configuration at the imine bond (C=N) introduces stereoelectronic constraints that influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-19-14-11-5-3-2-4-10(11)6-7-13(14)22-16(19)18-15(20)12-8-9-17-21-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVOFYXREURUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a fused naphthothiazole and isoxazole framework connected by a C=N double bond, with a carboxamide group at the 5th position of the isoxazole ring. The molecular formula for this compound is C15H12N2OSC_{15}H_{12}N_2OS.

Key Structural Features:

  • Fused Rings : The combination of naphtho[1,2-d]thiazole and isoxazole rings contributes to its potential reactivity and interaction with biological targets.
  • Carboxamide Group : This functional group is known for its ability to engage in hydrogen bonding, influencing solubility and binding affinity.

Biological Activity

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The structural characteristics of the compound indicate possible interactions with cancer-related pathways, making it a candidate for further investigation in oncology.
  • Anti-inflammatory Effects : Evidence from related compounds suggests that this compound may exhibit anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibitory effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

The mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways or cell signaling.
  • Receptor Modulation : Binding to specific receptors could alter cellular responses and lead to therapeutic effects.

Case Studies

Recent studies have explored the biological activities of related compounds within the same structural family. For instance:

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various naphthalene derivatives, revealing that compounds similar to this compound demonstrated significant activity against Staphylococcus aureus.
  • Cancer Cell Line Testing :
    • Research involving human cancer cell lines showed that derivatives with similar thiazole and isoxazole components inhibited cell proliferation through apoptosis induction.

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity spectrum based on the compound's structure. These predictions suggest promising therapeutic applications across various disease models.

Comparison with Similar Compounds

Structural Features and Substituents

Compound Name/ID Core Structure Key Substituents Functional Implications
(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide Naphtho[1,2-d]thiazole + Isoxazole 1-Methyl group, Z-configuration, carboxamide Enhanced planarity for π-stacking; carboxamide improves solubility and bioactivity
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-... Thiazole + peptide-like backbone Ethoxycarbonylamino, hydroxy, phenyl groups Hydrophobic interactions dominate; ester groups may reduce metabolic stability
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-... β-lactam + thiadiazole Tetrazole, thiadiazolylthio, methyl Broad-spectrum antibacterial activity due to β-lactam ring; sulfur groups enhance lipophilicity
3-ethoxy-4-((1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)methyl)cyclobut-3-ene-1,2-dione Naphthothiazole + cyclobutenedione Ethoxy, cyclobutenedione Photophysical applications (e.g., organic electronics); strained ring increases reactivity

Key Differentiators

  • Stereochemistry : The Z-configuration distinguishes the target compound from ’s derivative, which lacks defined stereochemistry at the imine bond. This configuration may optimize binding to biological targets .
  • Functional Groups : Unlike ’s β-lactam analogs, the target lacks a strained ring system, reducing reactivity but improving stability.

Research Implications and Limitations

Comparative analysis relies on extrapolation from analogs:

  • Antimicrobial Potential: Thiadiazole-containing compounds () show confirmed activity, but the target’s isoxazole-carboxamide may shift selectivity toward eukaryotic targets like kinases .
  • Synthetic Challenges : The target’s complexity exceeds that of cyclobutenedione derivatives (), requiring multi-step protocols and chiral resolution .

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